molecular formula C20H20N2O3 B11337598 2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

Cat. No.: B11337598
M. Wt: 336.4 g/mol
InChI Key: YDJRQTKIJSJDGJ-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: , also known by its chemical structure C20H18N2O3, is a synthetic organic compound. Its systematic name reflects its molecular composition: it contains an acetamide group (N-substituted amide) attached to a quinoline ring system, with a phenoxy group and methyl substituents.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,3-dimethylphenol with 8-methoxyquinoline-5-carboxylic acid chloride, followed by amidation with ammonia or an amine. The reaction proceeds as follows:

2,3-dimethylphenol+8-methoxyquinoline-5-carboxylic acid chloride2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide\text{2,3-dimethylphenol} + \text{8-methoxyquinoline-5-carboxylic acid chloride} \rightarrow \text{this compound} 2,3-dimethylphenol+8-methoxyquinoline-5-carboxylic acid chloride→this compound

b. Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. Acid chlorides are reactive electrophiles, facilitating the nucleophilic attack by the amine or ammonia.

c. Industrial Production: While not widely used industrially, this compound may find applications in specialized fields. Large-scale production would involve optimization of the synthetic route, purification, and quality control.

Chemical Reactions Analysis

a. Reactivity:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.

    Substitution: The phenoxy group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the quinoline ring system may occur under specific conditions.

b. Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Substitution: Alkyl halides, amines, or other nucleophiles.

    Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).

c. Major Products: The major products depend on the specific reaction conditions. Oxidation may yield quinones, while substitution could lead to various derivatives.

Scientific Research Applications

    Medicine: Investigating its pharmacological properties, such as antimicrobial or anticancer effects.

    Chemical Biology: Studying its interactions with biological macromolecules.

    Industry: Developing new materials or catalysts based on its structure.

Mechanism of Action

The exact mechanism remains an area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While no direct analogs exist, its combination of quinoline and phenoxy moieties makes it unique. Similar compounds include other quinoline derivatives and acetamides.

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Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C20H20N2O3/c1-13-6-4-8-17(14(13)2)25-12-19(23)22-16-9-10-18(24-3)20-15(16)7-5-11-21-20/h4-11H,12H2,1-3H3,(H,22,23)

InChI Key

YDJRQTKIJSJDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC)C

Origin of Product

United States

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